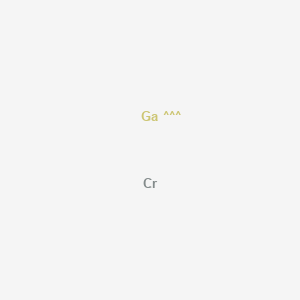
Chromium;gallium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium;gallium is a compound formed by the combination of chromium and gallium. Chromium is a transition metal known for its hardness and high melting point, while gallium is a semi-metal with a low melting point and unique properties. The combination of these two elements results in a compound with interesting chemical and physical properties that have various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium;gallium can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of chromium and gallium metals at high temperatures in an inert atmosphere. The reaction conditions typically include temperatures ranging from 800°C to 1200°C and an inert gas such as argon to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced as a by-product of other processes involving chromium and gallium. For example, the extraction of gallium from bauxite ore, which also contains small amounts of chromium, can lead to the formation of this compound compounds. Additionally, the recycling of electronic waste containing both elements can be a source of this compound.
Chemical Reactions Analysis
Types of Reactions
Chromium;gallium undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form chromium(III) oxide and gallium(III) oxide.
Reduction: The compound can be reduced using hydrogen gas to form elemental chromium and gallium.
Substitution: this compound can undergo substitution reactions with other metals or ligands to form new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxygen, hydrogen, and various acids and bases. The reaction conditions vary depending on the desired product but often involve high temperatures and controlled atmospheres.
Major Products Formed
The major products formed from the reactions of this compound include chromium(III) oxide, gallium(III) oxide, and various substituted compounds depending on the reagents used.
Scientific Research Applications
Chromium;gallium has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including polymerization and oxidation reactions.
Biology: this compound compounds are studied for their potential antimicrobial properties and their ability to disrupt bacterial metabolism.
Medicine: Research is ongoing into the use of this compound compounds in cancer treatment, particularly for their ability to inhibit the growth of cancer cells.
Industry: The compound is used in the production of semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of chromium;gallium involves its ability to mimic iron in biological systems. Gallium, in particular, can replace iron in redox enzymes, inhibiting bacterial growth by targeting multiple iron-dependent biological processes. This property makes this compound compounds effective antimicrobial agents. Additionally, the compound’s ability to disrupt cellular metabolism is being explored for potential cancer treatments.
Comparison with Similar Compounds
Chromium;gallium can be compared with other similar compounds such as:
Chromium(III) oxide: Both compounds contain chromium, but chromium(III) oxide is primarily used as a pigment and in refractory materials.
Gallium(III) oxide: This compound is used in electronics and optoelectronics, similar to this compound, but lacks the antimicrobial properties.
Chromium;indium: This compound is similar in structure but has different electronic and chemical properties, making it suitable for different applications.
This compound is unique due to its combination of properties from both chromium and gallium, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
CrGa |
|---|---|
Molecular Weight |
121.719 g/mol |
IUPAC Name |
chromium;gallium |
InChI |
InChI=1S/Cr.Ga |
InChI Key |
NXAHEPNDOUOACA-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Ga] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















